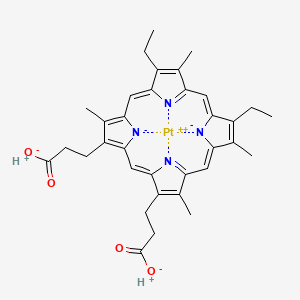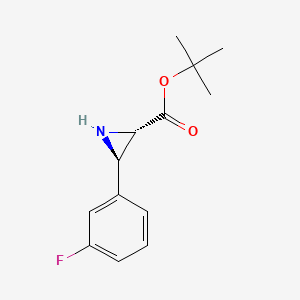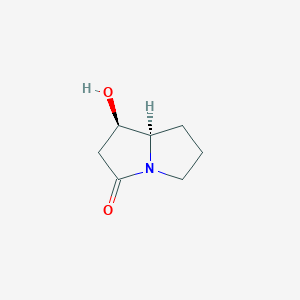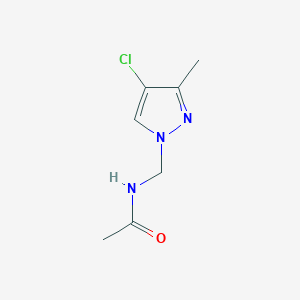
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting 4-chloro-3-methyl-1,3-diketone with hydrazine hydrate under reflux conditions.
N-Alkylation: The next step involves the alkylation of the pyrazole nitrogen. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with chloroacetamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution: Substituted pyrazoles.
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can be compared with other pyrazole derivatives such as:
4-chloro-3-methyl-1H-pyrazole: Lacks the acetamide moiety, making it less versatile in forming hydrogen bonds.
N-((4-chloro-1H-pyrazol-1-yl)methyl)acetamide: Lacks the methyl group, which may affect its steric and electronic properties.
N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide: Lacks the chloro group, potentially altering its reactivity and bioactivity.
The presence of both the chloro and methyl groups in this compound makes it unique, providing a balance of electronic and steric effects that can be fine-tuned for specific applications.
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylpyrazol-1-yl)methyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5-7(8)3-11(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12) |
InChI Key |
MVKBBJZSIORHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


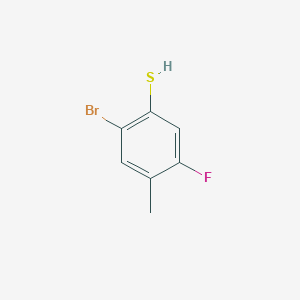
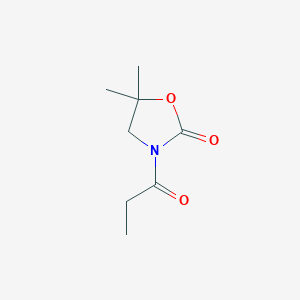
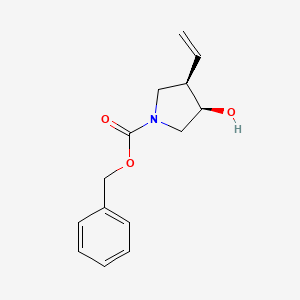
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
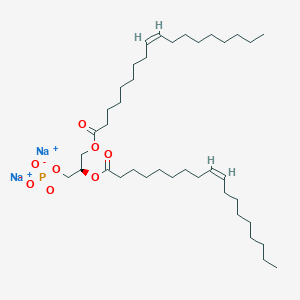
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)

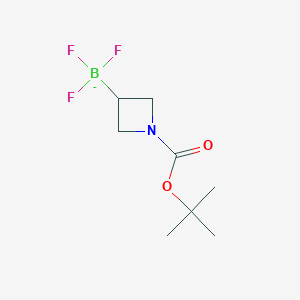
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
